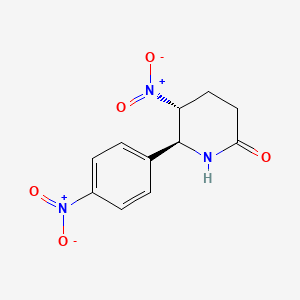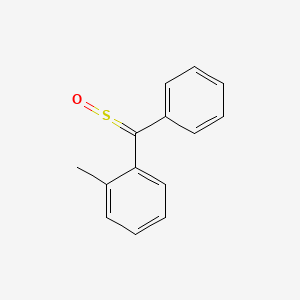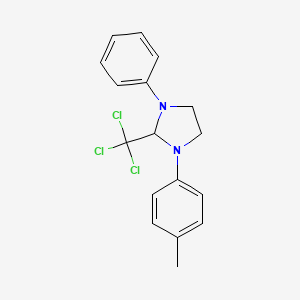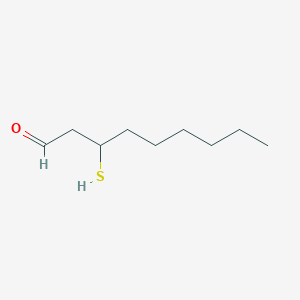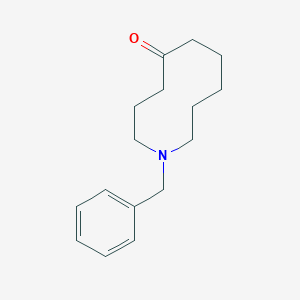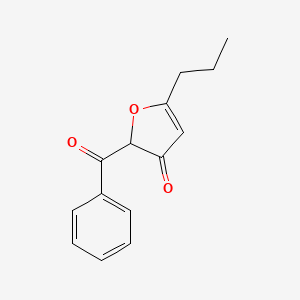![molecular formula C22H39NO2 B14586230 N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline CAS No. 61366-00-5](/img/structure/B14586230.png)
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a dimethylaniline core substituted with a bis(hexyloxy)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2,2-bis(hexyloxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific electrophilic reagent used.
科学的研究の応用
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N-bis[2-(hexyloxy)ethyl]aniline: Similar structure but lacks the dimethyl substitution on the aniline ring.
2,6-Dimethylaniline: Lacks the bis(hexyloxy)ethyl group.
N,N-Diethyl-2,6-dimethylaniline: Contains diethyl groups instead of bis(hexyloxy)ethyl groups.
Uniqueness
N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline is unique due to the presence of both the bis(hexyloxy)ethyl group and the dimethyl substitution on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are desired.
特性
CAS番号 |
61366-00-5 |
|---|---|
分子式 |
C22H39NO2 |
分子量 |
349.5 g/mol |
IUPAC名 |
N-(2,2-dihexoxyethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C22H39NO2/c1-5-7-9-11-16-24-21(25-17-12-10-8-6-2)18-23-22-19(3)14-13-15-20(22)4/h13-15,21,23H,5-12,16-18H2,1-4H3 |
InChIキー |
GFCZYPAFMBNOKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(CNC1=C(C=CC=C1C)C)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
